molecular formula C16H14N2S B8470834 4-(2-Benzylthiazol-4-yl)aniline

4-(2-Benzylthiazol-4-yl)aniline

Cat. No. B8470834
M. Wt: 266.4 g/mol
InChI Key: RUHKFGLAOMUWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302989B2

Procedure details

2-Bromo-1-(4-nitrophenyl)ethanone (0.5 g, 2.049 mmol) and 2-phenylethanethioamide (0.310 g, 2.049 mmol) were combined in ethanol (10 ml) in a 20 mL microwave reaction vessel and heated at 140° C. for 15 minutes. The solution was transferred to a 250 mL round bottom flask where it immediately solidified. The material was diluted with an additional ethanol (10 ml) and was heated at reflux with stirring until the solids were dissolved. Water (5.0 ml, 278 mmol), and hydrochloric acid (1 ml, 12.00 mmol) were added. Iron (0.625 g, 11.19 mmol) was added and the mixture was heated at reflux for 2 hours. The mixture was allowed to cool and 5 mL NH4OH was added. The material was filtered through a pad of diatomaceous earth and the pad was washed with 50 mL of ethyl acetate. The filtrate was washed with 100 mL of water and the aqueous phase was extracted with an additional 50 mL of ethyl acetate. The combined organic fractions were dried over sodium sulfate, filtered, and the solvent was removed under reduced pressure. The material was re-dissolved in 50 mL of ethyl acetate and filtered through a ¼-inch pad of silica gel. The pad was washed with an additional 50 mL of ethyl acetate and the combined filtrate was concentrated to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.625 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)=O.[C:14]1([CH2:20][C:21](=[S:23])[NH2:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.Cl.[NH4+].[OH-]>C(O)C.[Fe]>[CH2:20]([C:21]1[S:23][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=2)[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(N)=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0.625 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring until the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was transferred to a 250 mL round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The material was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the pad was washed with 50 mL of ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with an additional 50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was re-dissolved in 50 mL of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a ¼-inch pad of silica gel
WASH
Type
WASH
Details
The pad was washed with an additional 50 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1SC=C(N1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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